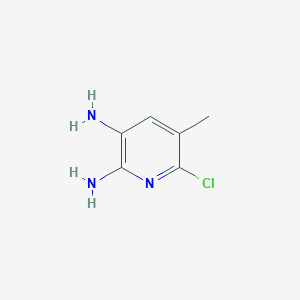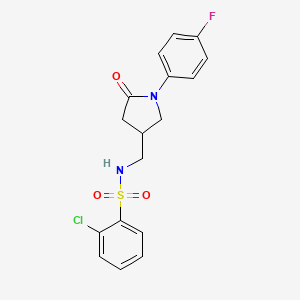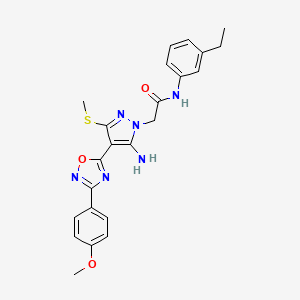![molecular formula C20H18N4O5S B2615392 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941265-80-1](/img/structure/B2615392.png)
4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, which is a type of aromatic ether, an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and a benzenesulfonamide group, which is a common motif in pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of a molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Photodynamic Therapy Potential
The compound's potential in photodynamic therapy (PDT) for cancer treatment has been highlighted, focusing on its role as a photosensitizer. A study described the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features are crucial for Type II photosensitizers in PDT, suggesting remarkable potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
COX-2 Inhibition for Anti-inflammatory Applications
Another research avenue explores the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including modifications similar to the compound , showed that introducing a fluorine atom preserved COX-2 potency and notably increased selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Anticancer and Antimicrobial Properties
The compound's framework has been utilized in synthesizing derivatives with significant anticancer and antimicrobial properties. Research into novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety showed promising results against Gram-positive and Gram-negative bacteria and fungi, with some derivatives exhibiting potent in vitro antitumor activity (Hassan et al., 2009).
Enzyme Inhibition and Molecular Docking Studies
The compound has also been a focus for studies in enzyme inhibition and molecular docking, providing insights into its potential for therapeutic applications. A study synthesized Schiff bases derived from sulfamethoxazole, evaluating their effects on various enzyme activities. These compounds showed potential as inhibitors for cholesterol esterase, tyrosinase, and α-amylase, with molecular docking studies suggesting binding interactions that could explain their inhibitory effects (Alyar et al., 2019).
Antifungal Activity
Further research into sulfonamide-derived compounds, including those similar to the compound of interest, has demonstrated significant antifungal activity. A study on novel N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides found that certain derivatives exhibited suitable inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, alongside docile cytotoxicity, highlighting their potential as antifungal agents (Abbasi et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[5-(1,3-benzodioxol-5-ylmethylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-24(2)30(25,26)15-6-4-14(5-7-15)19-23-16(10-21)20(29-19)22-11-13-3-8-17-18(9-13)28-12-27-17/h3-9,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJBREQPBRWZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylthio)-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2615309.png)

![8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2615313.png)

![2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615315.png)
![(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2615318.png)

![Methyl 3-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2615322.png)

![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B2615326.png)
![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B2615327.png)
![6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2615329.png)
![N-(4-acetylphenyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2615330.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone](/img/structure/B2615332.png)